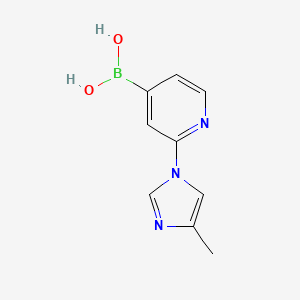
(2-(4-Methyl-1H-imidazol-1-yl)pyridin-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(4-Methyl-1H-imidazol-1-yl)pyridin-4-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a 4-methyl-1H-imidazole group Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Methyl-1H-imidazol-1-yl)pyridin-4-yl)boronic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using a nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Substitution on the Pyridine Ring: The pyridine ring can be functionalized through various methods, including direct functionalization via radical reactions or transition metal catalysis.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. This may include the use of continuous flow reactors for efficient and controlled reactions, as well as purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the pyridine ring, potentially converting it to piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura reactions, along with bases like potassium carbonate.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various biaryl compounds formed through Suzuki-Miyaura coupling.
Wissenschaftliche Forschungsanwendungen
(2-(4-Methyl-1H-imidazol-1-yl)pyridin-4-yl)boronic acid has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Wirkmechanismus
The mechanism of action of (2-(4-Methyl-1H-imidazol-1-yl)pyridin-4-yl)boronic acid depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The boronic acid group can form reversible covalent bonds with serine or threonine residues in the enzyme’s active site, leading to inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-(4-Methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid: Similar structure but with the boronic acid group at a different position on the pyridine ring.
(2-(4-Methyl-1H-imidazol-1-yl)pyridin-5-yl)boronic acid: Another positional isomer with the boronic acid group at the 5-position.
(2-(4-Methyl-1H-imidazol-1-yl)phenyl)boronic acid: A phenyl derivative with similar functional groups.
Uniqueness
The unique positioning of the boronic acid group in (2-(4-Methyl-1H-imidazol-1-yl)pyridin-4-yl)boronic acid allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for targeted applications in synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C9H10BN3O2 |
|---|---|
Molekulargewicht |
203.01 g/mol |
IUPAC-Name |
[2-(4-methylimidazol-1-yl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C9H10BN3O2/c1-7-5-13(6-12-7)9-4-8(10(14)15)2-3-11-9/h2-6,14-15H,1H3 |
InChI-Schlüssel |
KOSRZQRYGIHQEI-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=NC=C1)N2C=C(N=C2)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















